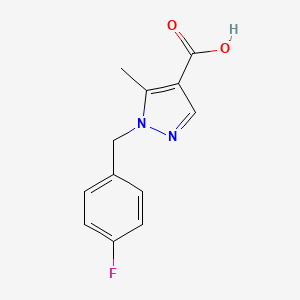

1-(4-氟苄基)-5-甲基-1H-吡唑-4-羧酸

描述

科学研究应用

癌症治疗研究

1-(4-氟苄基)-5-甲基-1H-吡唑-4-羧酸衍生物因其在癌症治疗中的潜力而受到研究。具体而言,已经开发出抑制 Aurora A 激酶的化合物,Aurora A 激酶是癌症治疗中的重要靶点 (ロバート·亨利,詹姆斯,2006 年)。

合成和结构分析

广泛的研究集中在 1-(4-氟苄基)-5-甲基-1H-吡唑-4-羧酸衍生物的合成和结构表征上。研究包括含氟衍生物的合成及其晶体结构的调查 (A. Eleev、A. Kutkin、M. Zhidkov,2015 年),(De-Qiang Qi、Jin-zong You、Xue-jie Wang、Yi‐Ping Zhang,2015 年)。

生物学重要衍生物

研究还深入研究了吡唑-4-羧酸的生物学重要衍生物,重点是实验和理论研究。这些研究对于了解这些化合物的化学和物理性质至关重要 (S. Viveka、G. Vasantha、Dinesha、S. Naveen、N. K. Lokanath、G. K. Nagaraja,2016 年)。

与 GPR39 激动剂的相互作用

研究已经发现含有 1H-吡唑的激酶抑制剂作为新型 GPR39 激动剂。这些发现对理解锌的变构调节具有影响,并扩大了这些化合物在受体靶向治疗中的潜在应用 (Seiji Sato、Xi-Ping Huang、W. Kroeze、B. Roth,2016 年)。

药物设计和分子相互作用

进一步的研究集中在吡唑-3-羧酸衍生物的功能化反应上,为药物设计和分子相互作用提供了见解。这些研究探索了各种酰胺和羧酸盐的形成,有助于更深入地了解这些化合物的化学性质 (İ. Yıldırım、F. Kandemirli、E. Demir,2005 年)。

配位化学

配位化学的研究也是一个重要的应用领域,对源自吡唑-二羧酸衍生物的新型配位配合物进行了研究。这些研究对于推进我们在配位化学和晶体学领域的知识至关重要 (S. Radi、A. Yahyi、A. Et‐touhami、A. Jha、N. N. Adarsh、K. Robeyns、Y. Garcia,2015 年)。

安全和危害

The safety data sheet for 4-fluorobenzoic acid, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

作用机制

Target of Action

Similar compounds have been developed to act as potential therapeutic agents for disorders mediated by the type-1 cannabinoid receptor (cb1r) .

Mode of Action

It can be inferred from similar compounds that it may involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that similar compounds undergo major metabolic pathways such as terminal amide hydrolysis, acyl glucuronidation, and hydroxylation at the aminooxobutane moiety . Minor pathways include epoxidation followed by hydrolysis, hydroxylation at the indazole moiety, and dehydrogenation .

Pharmacokinetics

Similar compounds have been shown to have a half-life of approximately 626 minutes in human liver microsomes . They are rapidly and extensively metabolized, with major metabolites being identified in human urine .

Result of Action

Similar compounds have been reported to elicit cannabimimetic effects similar to plant-derived delta-9-tetrahydrocannabinol (thc), which include altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, and seizures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by its hygroscopic nature . Additionally, the compound’s action and efficacy can be influenced by factors such as the individual’s metabolic rate, the presence of other substances, and the method of administration.

生化分析

Biochemical Properties

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The nature of these interactions often involves the inhibition of enzyme activity, leading to a reduction in the production of pro-inflammatory mediators . Additionally, 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been found to bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid can affect the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its efficacy and long-term effects on cellular function. Studies have shown that 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves the hydroxylation of the compound by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion . The involvement of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid in these metabolic pathways can influence metabolic flux and metabolite levels in the body.

Transport and Distribution

The transport and distribution of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins such as albumin can facilitate the transport of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid within the bloodstream, influencing its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with various cytoplasmic enzymes and proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and localization of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid to specific subcellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function.

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-8-11(12(16)17)6-14-15(8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANDKAMJYDNFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid](/img/structure/B1401043.png)

![2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol](/img/structure/B1401046.png)

![Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401056.png)

![tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1401059.png)

![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)

![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)

![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)